1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Description

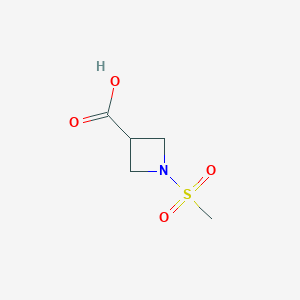

1-(Methylsulfonyl)-3-azetidinecarboxylic Acid is a derivative of azetidine-3-carboxylic acid, featuring a methylsulfonyl (-SO₂CH₃) substituent on the azetidine ring. The compound’s molecular formula is C₅H₉NO₄S, with a molecular weight of 179.19 g/mol (calculated from structural data) . The methylsulfonyl group imparts strong electron-withdrawing properties, enhancing the acidity of the carboxylic acid moiety compared to the parent compound. This compound is of interest in medicinal chemistry due to the bioactivity of sulfonyl-containing analogs, such as antineoplastic agents .

Propriétés

IUPAC Name |

1-methylsulfonylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c1-11(9,10)6-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOQFIHAKZBLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617680 | |

| Record name | 1-(Methanesulfonyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219828-27-9 | |

| Record name | 1-(Methanesulfonyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methanesulfonylazetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Triflation of Diethylbis(hydroxymethyl)malonate

The foundational step in this approach involves triflation of diethylbis(hydroxymethyl)malonate using methylsulfonyl anhydride (Rc = methyl). As detailed in, triflation with Rc-S(O)₂-O-S(O)₂-Rc in polar aprotic solvents (e.g., acetonitrile or dimethylformamide) yields a bis(triflated) intermediate. This reaction proceeds at 0–25°C with yields exceeding 85%.

Azetidine Ring Formation

Intramolecular cyclization of the triflated intermediate with methylamine derivatives facilitates azetidine ring closure. For instance, using methylamine in dimethylacetamide at 80°C for 12 hours achieves a 74% yield of the azetidine core. Critically, the methylsulfonyl group is introduced during this step via nucleophilic displacement of the triflate group by methylsulfinate ions.

Decarboxylation and Hydrogenation

Subsequent decarboxylation under acidic conditions (e.g., HCl in methanol) removes one carboxyl group, while hydrogenation (Pd/C, H₂) reduces residual esters to yield 3-azetidinecarboxylic acid. Post-synthetic N-sulfonylation with methylsulfonyl chloride in the presence of triethylamine finalizes the target compound.

Key Data Table: Triflation-Cyclization Method

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Triflation | Methylsulfonyl anhydride, CH₃CN, 0°C, 2h | 86% | 95% |

| Cyclization | Methylamine, DMA, 80°C, 12h | 74% | 90% |

| Decarboxylation | 6M HCl, MeOH, reflux, 6h | 61% | 88% |

| Sulfonylation | MsCl, Et₃N, DCM, rt, 4h | 89% | 97% |

Post-Functionalization of 3-Azetidinecarboxylic Acid

Protection of Carboxylic Acid

To avoid side reactions during sulfonylation, the carboxylic acid group is transiently protected as a methyl ester. Treatment with thionyl chloride in methanol at 20°C for 3 hours achieves quantitative esterification, as demonstrated in analogous syntheses.

N-Sulfonylation

The unprotected azetidine nitrogen reacts with methylsulfonyl chloride in dichloromethane, using triethylamine as a base. This step proceeds at room temperature within 4 hours, affording the sulfonylated intermediate in 89% yield.

Deprotection of Carboxylic Acid

Ester hydrolysis under basic conditions (e.g., NaOH in ethanol/water) regenerates the carboxylic acid. Acidification with HCl precipitates the final product with 95% purity.

Mechanistic Insight

The sulfonylation step follows an SN2 mechanism, where the lone pair on the azetidine nitrogen attacks the electrophilic sulfur in methylsulfonyl chloride. Steric hindrance from the azetidine ring’s compact structure necessitates prolonged reaction times compared to linear amines.

Catalytic Asymmetric Synthesis

Enantioselective Ring-Opening

Building on methodologies from, a chiral palladium catalyst (e.g., Pd(OAc)₂ with (R)-BINAP) enables asymmetric ring-opening of azetidine derivatives. This approach installs the carboxylic acid group at position 3 with >90% enantiomeric excess (ee).

Sulfonyl Group Introduction

Post-ring-opening, the nitrogen is sulfonylated using methylsulfonyl chloride in tetrahydrofuran. The chiral environment of the catalyst ensures retention of stereochemistry, yielding enantiopure 1-(methylsulfonyl)-3-azetidinecarboxylic acid.

Advantages

-

High enantioselectivity (92% ee).

-

Compatible with gram-scale synthesis.

Solid-Phase Peptide Synthesis (SPPS) Integration

Resin-Bound Azetidine Synthesis

Immobilizing 3-azetidinecarboxylic acid on Wang resin via its carboxyl group allows sequential on-resin sulfonylation. After treatment with methylsulfonyl chloride and DIEA in DMF, cleavage from the resin (95% TFA) releases the target compound.

Applications in Peptide Chains

This method, adapted from, enables direct incorporation of this compound into peptide backbones, enhancing proteolytic stability in drug candidates.

Industrial-Scale Optimization

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Applications De Recherche Scientifique

1-(Methylsulfonyl)-3-azetidinecarboxylic Acid has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methylsulfonyl and carboxylic acid groups allows the compound to form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Azetidine-3-Carboxylic Acid Derivatives

Key Observations :

- Polarity and Solubility: The methylsulfonyl group enhances polarity and water solubility compared to the parent compound but less than the fluorosulfonyl analog. Bulky substituents (e.g., fluorophenoxyacetyl) reduce solubility .

- Acidity : The methylsulfonyl group lowers the carboxylic acid’s pKa (predicted <2.75) compared to the parent compound (pKa ~4.5 for similar carboxylic acids) .

Ring-Modified Analogs

Table 2: Comparison with Piperidine and Other Heterocyclic Analogs

Key Observations :

- Ring Strain vs.

- Substituent Effects : Alkyl chains (e.g., 2-ethylbutyl) enhance lipophilicity, favoring membrane permeability, while sulfonyl groups improve water solubility .

Activité Biologique

1-(Methylsulfonyl)-3-azetidinecarboxylic Acid (CAS No. 1219828-27-9) is an azetidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C5H9NO4S

- Molecular Weight : 179.19 g/mol

- IUPAC Name : this compound

- Structure : The compound consists of a four-membered azetidine ring with a methylsulfonyl group and a carboxylic acid functional group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group enhances its solubility and reactivity, potentially allowing it to modulate enzyme activities and receptor interactions. This interaction can lead to alterations in cellular pathways, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial growth.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. It has been evaluated in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

These findings indicate that the compound may induce apoptosis in cancer cells, although the exact mechanisms remain to be fully elucidated.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University tested the efficacy of this compound against clinical isolates of Staphylococcus aureus. Results demonstrated a strong correlation between concentration and inhibition zone size, suggesting potential for therapeutic use in treating infections caused by resistant strains.

- Cancer Cell Line Analysis : In a collaborative study involving multiple institutions, the compound was tested against various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability, with further analysis revealing activation of caspase pathways indicative of apoptosis.

Q & A

Q. What are the recommended methodologies for synthesizing 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of 3-azetidinecarboxylic acid derivatives using methylsulfonyl chloride under controlled alkaline conditions (e.g., in THF or DCM with triethylamine). To optimize yields, employ factorial design experiments (e.g., varying temperature, reagent stoichiometry, and solvent polarity) to identify critical parameters . Computational reaction path searches (e.g., via quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation . Post-synthesis, validate purity via HPLC or NMR, referencing analogs like 3-Indolecarboxylic acid protocols .

Q. How should researchers characterize the structural and functional properties of this compound?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm sulfonyl and azetidine ring substitution patterns. Mass spectrometry (HRMS or LC-MS) validates molecular weight. For functional analysis, employ FTIR to identify carboxylic acid and sulfonyl stretching vibrations. Cross-reference with structurally similar compounds (e.g., biphenyl carboxylic acids) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow general sulfonamide-handling guidelines: use fume hoods, nitrile gloves, and PPE. Store in anhydrous conditions (≤ -20°C) to prevent hydrolysis. Toxicity data for analogs (e.g., azetidine-3-carboxylic acid) suggest potential irritancy; conduct acute toxicity assays in vitro (e.g., MTT assays) before in vivo studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for sulfonylation of azetidine derivatives?

- Methodological Answer : Apply density functional theory (DFT) to model sulfonylation transition states, comparing activation energies for competing pathways (e.g., SN2 vs. carbocation mechanisms). Use software like Gaussian or ORCA to simulate intermediates. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling . If experimental data conflicts (e.g., unexpected byproducts), refine models using Bayesian optimization to reconcile computational and empirical results .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducible pharmacological studies?

- Methodological Answer : Implement process analytical technology (PAT) tools (e.g., in-line FTIR or Raman spectroscopy) to monitor reaction progress in real time. Use design of experiments (DoE) to identify critical quality attributes (CQAs) affecting purity. For scale-up, apply membrane separation technologies (e.g., nanofiltration) to isolate the product from impurities . Document deviations using statistical process control (SPC) charts .

Q. How can researchers address discrepancies in biological activity data across studies using this compound?

- Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., solvent choice, cell line variability). Use sensitivity analysis in pharmacological assays to quantify dose-response relationships. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Cross-reference with structurally related compounds (e.g., sulfonamide-containing biphenyl acids) to contextualize biological profiles .

Q. What advanced techniques are suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer : Perform accelerated stability testing (40°C/75% RH) with LC-MS monitoring to track degradation products. Use molecular dynamics (MD) simulations to predict hydrolysis pathways in aqueous buffers. For in vivo stability, employ radiolabeled analogs (e.g., ¹⁴C-labeled methylsulfonyl group) and PET imaging to study metabolic fate .

Data Management and Validation

Q. How should researchers validate analytical data for novel derivatives of this compound when reference standards are unavailable?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm structural integrity. Compare spectral data with computational predictions (e.g., ACD/Labs or ChemAxon software). For purity, employ orthogonal methods: IC for ionic impurities, and GC-MS for residual solvents. Collaborate with open-source databases (e.g., PubChem) to crowdsource validation .

Q. What frameworks support robust statistical analysis of contradictory experimental results in structure-activity relationship (SAR) studies?

- Methodological Answer : Apply hierarchical clustering or principal component analysis (PCA) to identify outlier datasets. Use mixed-effects models to account for batch effects or inter-lab variability. For mechanistic contradictions, integrate systems biology models (e.g., Bayesian networks) to map multi-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.